molecular formula C11H19N5O B1432243 N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine CAS No. 1706442-17-2

N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B1432243
CAS No.: 1706442-17-2
M. Wt: 237.3 g/mol
InChI Key: DKMGXFHPQIYCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions.

    Introduction of the ethane-1,2-diamine moiety: This step involves the nucleophilic substitution of the chlorine atoms in the pyrimidine ring with ethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation-associated disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a morpholine ring and pyrimidine core provides a unique scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

N'-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9-14-10(13-3-2-12)8-11(15-9)16-4-6-17-7-5-16/h8H,2-7,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGXFHPQIYCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Reactant of Route 5
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.